molecular formula C11H8FNO3 B14042883 Methyl 2-fluoro-6-(oxazol-2-yl)benzoate CAS No. 2007916-58-5

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate

Cat. No.: B14042883
CAS No.: 2007916-58-5
M. Wt: 221.18 g/mol
InChI Key: ZKBADWNMXIVWDS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazole ring, and a benzoate ester group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with oxazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 2-fluoro-6-(oxazol-2-yl)benzoate can be compared with other fluorinated oxazoles and benzoates. Similar compounds include:

Properties

CAS No.

2007916-58-5

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 2-fluoro-6-(1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-7(3-2-4-8(9)12)10-13-5-6-16-10/h2-6H,1H3

InChI Key

ZKBADWNMXIVWDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2=NC=CO2

Origin of Product

United States

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